Cas no 1019525-34-8 (1-3-Fluoro-4-(oxan-2-ylmethoxy)phenylethan-1-amine)
1-3-Fluoro-4-(oxan-2-ylmethoxy)phenylethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-[3-fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-amine
- NE60894
- Z1695729087
- 1-{3-fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-amine
- 1-3-Fluoro-4-(oxan-2-ylmethoxy)phenylethan-1-amine
-
- Inchi: 1S/C14H20FNO2/c1-10(16)11-5-6-14(13(15)8-11)18-9-12-4-2-3-7-17-12/h5-6,8,10,12H,2-4,7,9,16H2,1H3
- InChI Key: GQKUZACIJAQLEM-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1OCC1CCCCO1)C(C)N
Computed Properties
- Exact Mass: 253.148
- Monoisotopic Mass: 253.148
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.5
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 371.8±32.0 °C at 760 mmHg
- Flash Point: 178.7±25.1 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
1-3-Fluoro-4-(oxan-2-ylmethoxy)phenylethan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-3-Fluoro-4-(oxan-2-ylmethoxy)phenylethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B437255-10mg |
1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-amine |
1019525-34-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B437255-50mg |
1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-amine |
1019525-34-8 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B437255-100mg |
1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-amine |
1019525-34-8 | 100mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-108526-0.05g |
1-{3-fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-amine |
1019525-34-8 | 95.0% | 0.05g |
$155.0 | 2025-02-21 | |
| Enamine | EN300-108526-0.1g |
1-{3-fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-amine |
1019525-34-8 | 95.0% | 0.1g |
$232.0 | 2025-02-21 | |
| Enamine | EN300-108526-0.25g |
1-{3-fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-amine |
1019525-34-8 | 95.0% | 0.25g |
$331.0 | 2025-02-21 | |
| Enamine | EN300-108526-0.5g |
1-{3-fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-amine |
1019525-34-8 | 95.0% | 0.5g |
$524.0 | 2025-02-21 | |
| Enamine | EN300-108526-1.0g |
1-{3-fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-amine |
1019525-34-8 | 95.0% | 1.0g |
$671.0 | 2025-02-21 | |
| Enamine | EN300-108526-2.5g |
1-{3-fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-amine |
1019525-34-8 | 95.0% | 2.5g |
$1315.0 | 2025-02-21 | |
| Enamine | EN300-108526-5.0g |
1-{3-fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-amine |
1019525-34-8 | 95.0% | 5.0g |
$1945.0 | 2025-02-21 |
1-3-Fluoro-4-(oxan-2-ylmethoxy)phenylethan-1-amine Suppliers
1-3-Fluoro-4-(oxan-2-ylmethoxy)phenylethan-1-amine Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 1-3-Fluoro-4-(oxan-2-ylmethoxy)phenylethan-1-amine
Introduction to 1-3-Fluoro-4-(oxan-2-ylmethoxy)phenylethan-1-amine (CAS No. 1019525-34-8)
1-3-Fluoro-4-(oxan-2-ylmethoxy)phenylethan-1-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 1019525-34-8, represents a promising candidate for further exploration in drug development and medicinal chemistry. The presence of both fluoro and methoxy substituents in its molecular structure contributes to its distinct chemical behavior, making it a subject of interest for researchers aiming to develop novel therapeutic agents.
The molecular structure of 1-3-Fluoro-4-(oxan-2-ylmethoxy)phenylethan-1-amine consists of a phenyl ring substituted with a fluoro group at the 3-position and a methoxy group linked to an oxygen atom that is further connected to an ethylamine moiety. This arrangement imparts specific electronic and steric properties to the molecule, which can be exploited in the design of bioactive compounds. The fluoro group, in particular, is known for its ability to enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and lipophilicity.
In recent years, there has been a growing interest in the development of fluorinated aromatic compounds due to their potential applications in pharmaceuticals. The introduction of fluorine atoms into organic molecules often leads to improved pharmacokinetic properties, such as increased bioavailability and reduced susceptibility to enzymatic degradation. This has made fluorinated compounds valuable tools in medicinal chemistry, particularly for the synthesis of drugs that require enhanced stability and efficacy.
Research involving 1-3-Fluoro-4-(oxan-2-ylmethoxy)phenylethan-1-amine has been explored in various contexts, including its role as an intermediate in the synthesis of more complex molecules. The compound's unique structure allows it to serve as a building block for the development of novel scaffolds that can be modified further to achieve desired pharmacological effects. For instance, researchers have investigated its potential as a precursor for kinase inhibitors, which are critical in the treatment of various cancers and inflammatory diseases.
The methoxy group in 1-3-Fluoro-4-(oxan-2-ylylmethoxy)phenylethan-1-am ine also plays a significant role in determining its chemical reactivity. This functional group can participate in various chemical transformations, such as nucleophilic substitution reactions, which are commonly employed in organic synthesis. The ability to modify this region of the molecule opens up numerous possibilities for designing derivatives with tailored properties. Such modifications can be crucial in optimizing drug candidates for better pharmacological activity and reduced side effects.
One of the most compelling aspects of 1 -3 -Fluoro -4 - (oxan -2 - ylmethoxy) phenylethan -1 -amine is its potential application in the development of central nervous system (CNS) drugs. The combination of fluoro and methoxy groups can influence blood-brain barrier penetration, a critical factor for CNS therapeutic agents. Recent studies have shown that fluorinated aromatic compounds can enhance CNS drug delivery by improving lipophilicity while maintaining metabolic stability. This makes 1 -3 -Fluoro -4 - (oxan -2 - ylmethoxy) phenylethan -1 -amine a promising candidate for further investigation in this area.
The compound's structural features also make it an attractive candidate for exploring new synthetic pathways and methodologies. Researchers have been experimenting with different reaction conditions and catalysts to optimize the synthesis of 1 -3 -Fluoro -4 - (oxan -2 - ylmethoxy) phenylethan -1 -amine . These efforts not only aim to improve yield but also to develop greener and more sustainable synthetic routes. Such advancements are essential for ensuring the scalability and environmental compatibility of pharmaceutical production processes.
In addition to its potential as a synthetic intermediate, 1 -3 -Fluoro -4 - (oxan -2 - ylmethoxy) phenylethan -1 am ine has been studied for its biological activity. Preliminary experiments have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors relevant to human health. While these findings are still under investigation, they highlight the importance of exploring novel molecules like this one for their therapeutic potential. The growing body of research on fluorinated aromatic compounds underscores their significance in modern drug discovery.
The future direction of research on 1 -3 Fluoro _4_( oxan _2_ylmethoxy ) phenylethan _1_amine will likely involve further characterization of its pharmacological properties and exploration of its derivatives. By systematically modifying different parts of its molecular structure, scientists can identify new analogs with enhanced efficacy or improved safety profiles. This iterative process is fundamental to drug development and relies on a deep understanding of both chemistry and biology.
In conclusion, 1 _3_ Fluoro _4_( oxan _2_ ylmethoxy ) phenylethan _1_amine represents a fascinating compound with diverse applications in pharmaceutical chemistry. Its unique structural features make it a valuable tool for developing novel therapeutic agents, particularly those targeting central nervous system disorders. As research continues to uncover new possibilities for this molecule, it is likely to play an increasingly important role in the future landscape of drug discovery and development.
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